![molecular formula C23H29N3O2 B5654959 9-(2-methoxyisonicotinoyl)-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5654959.png)
9-(2-methoxyisonicotinoyl)-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane
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Overview
Description
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives, similar to "9-(2-methoxyisonicotinoyl)-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane", often involves key steps like the Michael addition, spirocyclization, and various functional group transformations. For instance, Ahmed et al. (2012) describe the synthesis of 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones from 1,3-diaryl-2-propen-1-ones and barbituric acids, showcasing a typical approach to constructing the diazaspiro[5.5]undecane framework (Ahmed et al., 2012).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by the presence of a spirocyclic core, where two cyclic systems are joined at a single spiro atom, typically carbon. This unique structural feature imparts conformational rigidity and distinct three-dimensional shapes, influencing their interaction with biological targets. X-ray diffraction analysis has been utilized to elucidate the structures of such compounds, confirming their spirocyclic nature and providing insight into their stereochemistry and conformational preferences (Kirillov et al., 2010).
properties
IUPAC Name |
(2-methoxypyridin-4-yl)-(2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecan-9-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-25-16-20(18-6-4-3-5-7-18)15-23(17-25)9-12-26(13-10-23)22(27)19-8-11-24-21(14-19)28-2/h3-8,11,14,20H,9-10,12-13,15-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHGCGLVOCTXHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC2(C1)CCN(CC2)C(=O)C3=CC(=NC=C3)OC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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